molecular formula C12H17Cl2FN2 B7899673 (2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride

(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride

Cat. No.: B7899673
M. Wt: 279.18 g/mol
InChI Key: JFRTUISKBXZLTC-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride is a secondary amine hydrochloride featuring a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group. The compound’s structure combines a six-membered piperidine ring, known for enhancing pharmacokinetic properties in drug design, with halogenated aromatic substituents that modulate lipophilicity and electronic interactions.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.ClH/c13-11-4-1-5-12(14)10(11)8-16-9-3-2-6-15-7-9;/h1,4-5,9,15-16H,2-3,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRTUISKBXZLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The synthesis begins with the preparation of the piperidine-3-yl-amine backbone. Piperidine derivatives are typically synthesized via cyclization of 1,5-diaminopentane derivatives under acidic conditions. For example, reductive amination of glutaraldehyde with methylamine hydrochloride in the presence of sodium cyanoborohydride yields N-methylpiperidin-3-amine. This intermediate is critical for subsequent benzylation steps.

Benzylation with 2-Chloro-6-fluorobenzyl Halides

Benzylation of the piperidine amine is achieved through nucleophilic substitution. A 2-chloro-6-fluorobenzyl halide (e.g., bromide or chloride) reacts with N-methylpiperidin-3-amine in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Catalytic amounts of potassium carbonate or triethylamine facilitate deprotonation, enhancing nucleophilicity.

Table 1: Optimization of Benzylation Conditions

SolventCatalystTemperature (°C)Yield (%)Purity (%)
DMFK₂CO₃807895
DCMEt₃N406592
AcetonitrileNaHCO₃607289

Data adapted from VulcanChem product sheets.

Halogenation and Salt Formation

The final step involves hydrochlorination to form the hydrochloride salt. Gaseous HCl is bubbled through a solution of the free base in anhydrous ether or ethanol, precipitating the product. Crystallization from ethanol/water mixtures yields (2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride with >98% purity.

Modern Catalytic Approaches

Deaminative Chlorination via Pyrylium Reagents

Recent advances in halogenation leverage pyrylium tetrafluoroborate (Pyry-BF₄) for selective C–Cl bond formation. This method, adapted from deaminative chlorination protocols, replaces traditional diazonium salt intermediates with safer alternatives.

Mechanism :

  • Pyridinium Intermediate Formation : The amino group on the benzyl moiety reacts with Pyry-BF₄ to form a pyridinium salt.

  • Chloride Displacement : Treatment with chloride sources (e.g., MgCl₂ or TMSCl) displaces the pyridine, yielding the chloro-fluoro benzyl group.

Advantages :

  • Avoids explosive diazonium salts.

  • Compatible with acid-sensitive functional groups.

  • Achieves yields >85% in one-pot reactions.

Flow Chemistry for Scalability

Continuous-flow reactors enhance reproducibility and safety in large-scale synthesis. Key parameters include:

  • Residence Time : 10–15 minutes at 100°C.

  • Solvent : Propylene carbonate for high boiling points.

  • Catalyst : Immobilized Lewis acids (e.g., ZnCl₂ on silica).

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterConventional MethodPyry-BF₄ MethodFlow Chemistry
Yield (%)65–7885–9288–94
Purity (%)89–9591–9793–98
Reaction Time (h)8–122–40.25–0.5
ScalabilityModerateHighHigh

Data synthesized from.

Analytical Validation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms product purity. Mobile phases typically consist of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, 2H, aromatic), 4.20 (s, 2H, benzyl-CH₂), 3.10–2.90 (m, 4H, piperidine).

  • MS (ESI+) : m/z 257.1 [M+H]⁺, 293.2 [M+Cl]⁻.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-alkylation during benzylation.

  • Solution : Use of bulky bases (e.g., DIPEA) to minimize side reactions.

Solvent Recovery

  • Issue : DMF and DCM are environmentally hazardous.

  • Solution : Switch to cyclopentyl methyl ether (CPME) or 2-methyl-THF as green alternatives .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted piperidine derivatives, while oxidation reactions may produce corresponding ketones or alcohols .

Scientific Research Applications

Chemistry

In synthetic chemistry, (2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride serves as a versatile building block for developing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the synthesis of derivatives with tailored properties.

The compound is increasingly utilized in biological research as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it an essential tool for investigating receptor-ligand interactions and signaling pathways.

Case Study: HIV Inhibition

A comparative study demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV. The mechanism involved competitive inhibition of reverse transcriptase, leading to reduced viral replication rates in both wild-type and resistant strains of HIV .

Case Study: Antimicrobial Efficacy

In vitro tests revealed that the compound showed considerable antimicrobial properties against Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli. The results suggest its potential as a novel antimicrobial agent amid rising antibiotic resistance rates .

Medicinal Applications

The compound is also investigated for its potential as a pharmaceutical intermediate in drug synthesis targeting specific receptors or enzymes. Its unique structural features may enhance the efficacy and selectivity of drugs developed from it.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl-Piperidine/Pyrrolidine Amines

(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine Hydrochloride
  • Molecular Formula : $ C{13}H{19}Cl3N2 $ .
  • Molecular Weight : 309.67 g/mol.
  • Key Differences :
    • Substituents : 2,5-Dichlorobenzyl (vs. 2-chloro-6-fluorobenzyl in the target).
    • Additional Group : Methyl substitution on the piperidine nitrogen.
  • Implications: Increased lipophilicity due to additional chlorine and methyl groups. Potential for altered metabolic stability and receptor selectivity.
(2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine Hydrochloride
  • Molecular Formula : $ C{11}H{15}Cl2FN2 $ .
  • Molecular Weight : ~273.16 g/mol (calculated).
  • Key Differences :
    • Amine Ring : Pyrrolidine (5-membered) vs. piperidine (6-membered).
    • Stereochemistry : (S)-configuration specified.
  • Stereospecificity may lead to divergent biological activity compared to the non-chiral target compound.

Heteroaromatic vs. Benzyl Substituents

(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine Hydrochloride
  • Molecular Formula : $ C{10}H{15}ClBrN_3 $ .
  • Molecular Weight : 292.61 g/mol.
  • Key Differences :
    • Core Structure : Pyridine (aromatic heterocycle) vs. benzyl.
    • Substituent : Bromine (electronegative halogen).
  • Implications :
    • Bromine’s larger atomic radius may enhance π-π stacking interactions.
    • Reduced lipophilicity compared to chlorinated/fluorinated benzyl derivatives.

Substituent Position and Halogen Effects

N-(3-Chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine
  • CAS : BP 27437184475-35-2 .
  • Key Differences :
    • Scaffold : Quinazoline core (vs. piperidine).
    • Substituents : Iodo and benzyloxy groups.
  • Implications :
    • Iodine’s polarizability may improve binding to hydrophobic pockets.
    • Quinazoline’s planar structure enables distinct interaction profiles.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Benzyl Substituents Amine Ring Additional Groups Notes
Target Compound $ C{12}H{16}Cl2FN2 $ 278.17 2-Cl, 6-F Piperidine None Discontinued
(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine HCl $ C{13}H{19}Cl3N2 $ 309.67 2-Cl, 5-Cl Piperidine Methyl on N Higher lipophilicity
(S)-Pyrrolidin-3-yl-amine analog $ C{11}H{15}Cl2FN2 $ 273.16 2-Cl, 6-F Pyrrolidine None Stereospecific
(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine HCl $ C{10}H{15}ClBrN_3 $ 292.61 Pyridine (Br) Piperidine None Enhanced π-π interactions

Research Findings and Implications

Ring Size and Stereochemistry : The pyrrolidine analog’s smaller ring may confer advantages in crossing biological barriers but could reduce metabolic stability.

Biological Activity

The compound (2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine hydrochloride (CAS No. 1289385-83-6) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a chloro and fluoro group on the benzyl moiety. This structural configuration is significant for its biological interactions.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against HIV-1 . A series of derivatives including 2-chloro-6-fluorobenzyl substitutions have shown picomolar activity against wild-type HIV-1 strains. The presence of specific stereogenic centers in these compounds correlates with enhanced antiviral efficacy, showcasing a significant diastereo- and enantioselectivity in inhibition assays .

Table 1: Antiviral Efficacy of 2-Cl-6-F-S-DABOs

CompoundActivity Against HIV-1Remarks
9cHighSignificant stereoselectivity
10aModerateCorrelates with R configuration
10cHighestEffective against resistant strains

Anticancer Activity

The compound also demonstrates potential as an anticancer agent. Research indicates that piperidine derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, with improved cytotoxicity over standard treatments like bleomycin . The mechanism involves interaction with specific cellular pathways that regulate cell proliferation and survival.

Table 2: Cytotoxicity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AFaDu5.4Apoptosis induction
Compound BMCF712.3Cell cycle arrest
(2-Cl-6-F)A5498.7Inhibition of anti-apoptotic proteins

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Viral Enzymes : The compound has been shown to effectively inhibit HIV reverse transcriptase, crucial for viral replication.
  • Apoptosis Induction : In cancer cells, it activates apoptotic pathways, leading to increased cell death.
  • Receptor Interaction : The compound may interact with various cellular receptors involved in signaling pathways that regulate growth and apoptosis .

Case Studies

A notable study evaluated the effects of this compound in an in vitro setting using HIV-infected cells. Results demonstrated a dose-dependent reduction in viral load, supporting its potential as a therapeutic agent against HIV . Furthermore, in cancer research, compounds derived from this structure were tested for their ability to penetrate the blood-brain barrier, enhancing their therapeutic applicability in treating brain metastases .

Q & A

Q. What statistical approaches validate dose-response relationships when replicate variability is high?

  • Answer : Use nonlinear regression (e.g., four-parameter logistic model) with bootstrap resampling (n=1000) to calculate 95% confidence intervals. Outlier removal criteria: >2 SD from mean .

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